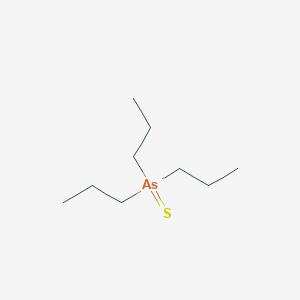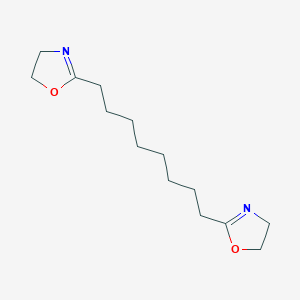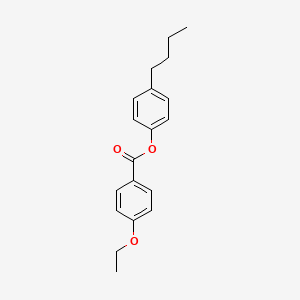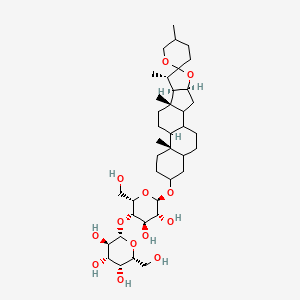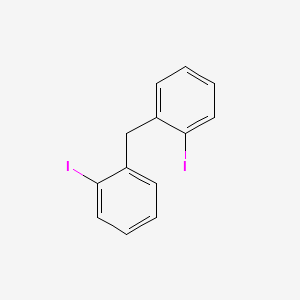
Di(2-iodophenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(2-iodophenyl)methane is an organoiodine compound characterized by the presence of two iodine atoms attached to a benzene ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di(2-iodophenyl)methane can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl chloride with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Di(2-iodophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di(2-iodophenyl)methanol using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.
Substitution: The iodine atoms in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium iodide in acetone for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Di(2-iodophenyl)methanol.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
Di(2-iodophenyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of di(2-iodophenyl)methane involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical formation, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Diiodomethane: A related compound with two iodine atoms attached to a methylene group.
Iodoform: Contains three iodine atoms attached to a single carbon atom.
Methyl iodide: A simpler compound with one iodine atom attached to a methyl group.
Uniqueness: Di(2-iodophenyl)methane is unique due to the presence of two iodine atoms attached to a benzene ring through a methylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications in various fields of research.
Propriétés
Numéro CAS |
38059-15-3 |
|---|---|
Formule moléculaire |
C13H10I2 |
Poids moléculaire |
420.03 g/mol |
Nom IUPAC |
1-iodo-2-[(2-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10I2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
Clé InChI |
IXBZZPDYOUYBPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC=CC=C2I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



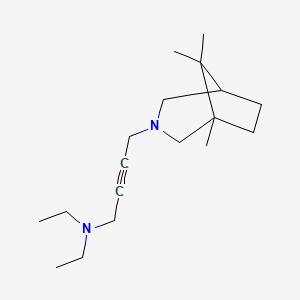
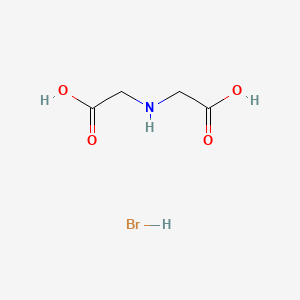
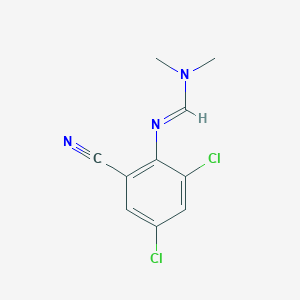
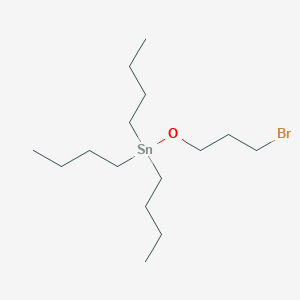

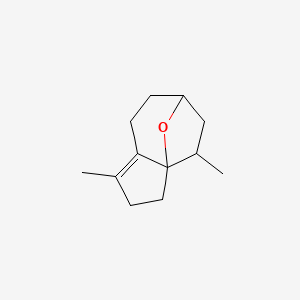
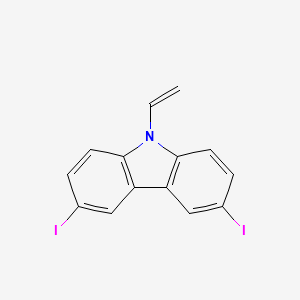
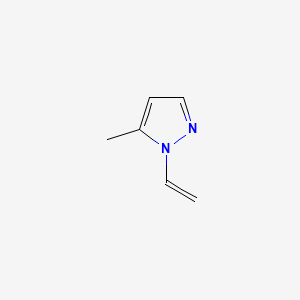
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
